1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative, which has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine involves the modulation of neurotransmitter levels in the brain. This compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This, in turn, enhances the transmission of nerve impulses and improves cognitive function.
Biochemical and Physiological Effects:
Apart from its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to have low toxicity and is well-tolerated in animal models. It has also been shown to have a good pharmacokinetic profile, with a high bioavailability and a long half-life in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine in lab experiments is its high potency and selectivity. This compound has a high affinity for serotonin and norepinephrine transporters, which makes it a valuable tool for studying the role of these neurotransmitters in various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in scientific research.
Future Directions
There are several potential future directions for the use of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine in scientific research. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of neurological disorders and cancer. This compound may also be used as a tool for studying the role of serotonin and norepinephrine in various biological processes, which may lead to the development of new therapies for a wide range of diseases. Additionally, further studies may be conducted to explore the potential side effects and toxicity of this compound, which may help to improve its safety profile and increase its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a valuable compound that has shown promising results in scientific research for its potential therapeutic applications. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. With further research, this compound may lead to the development of new drugs and therapies for various diseases, making it a valuable tool in scientific research.
Synthesis Methods
The synthesis of 1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine involves a multi-step process that includes the reaction of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde with 3-fluorobenzylamine to form the intermediate compound, which is then reacted with piperazine to yield the final product. This synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications in various fields of scientific research. This compound has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter levels in the brain. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClFN4/c1-2-3-7-18-22-17(19(20)23-18)14-25-10-8-24(9-11-25)13-15-5-4-6-16(21)12-15/h4-6,12H,2-3,7-11,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVGOZXIBZTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)CN2CCN(CC2)CC3=CC(=CC=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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